6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide
Description
6-Chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide is a quinoline-based small molecule characterized by a chloro-substituted quinoline core, an ethoxy group at position 4, and a 3-chloro-4-methoxyphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-4-ethoxyquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-26-18-10-16(23-15-6-4-11(20)8-13(15)18)19(24)22-12-5-7-17(25-2)14(21)9-12/h4-10H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMBTWHNIHHQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Differences
*Estimated based on analogous structures.
Functional Group Implications
- Halogen Substituents : The target compound’s dual chloro groups (C6 and aryl) enhance lipophilicity and may participate in halogen bonding, a critical interaction in drug-receptor recognition . In contrast, the fluorophenyl group in offers electronegativity but weaker halogen bonding.
- Ethoxy vs. Carboxylic Acid : The ethoxy group in the target compound balances solubility and permeability, whereas the carboxylic acid in increases hydrophilicity but may limit blood-brain barrier penetration.
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound and its analogs serves as both hydrogen bond donor (-NH) and acceptor (C=O), facilitating intermolecular interactions critical for crystal packing or protein binding . For instance:
- The 3-amino group in introduces an additional hydrogen-bonding site, which could enhance binding to polar residues in enzymatic active sites.
- The absence of amino groups in the target compound and limits hydrogen-bonding diversity but may favor hydrophobic interactions in nonpolar environments.
Lumping Strategy and Property Predictions
As per , compounds with similar substituents (e.g., chloro, methoxy) may be "lumped" into groups with shared properties:
- Lipophilicity: Chloro- and methoxy-substituted quinolines (target, ) are likely to exhibit high logP values, favoring membrane permeability.
- Solubility : Ethoxy and carboxylic acid derivatives (target, ) may show improved aqueous solubility compared to purely aromatic analogs.
- Bioactivity : Pyridine () and thiophene () moieties could confer distinct electronic profiles, influencing interactions with cytochrome P450 enzymes or kinase targets.
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